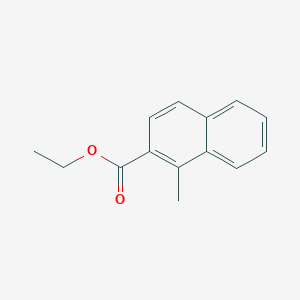
Ethyl 1-methylnaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methylnaphthalene-2-carboxylate is an organic compound belonging to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group attached to the 2-carboxylate position of the naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 1-methylnaphthalene-2-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 1-methylnaphthalene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 1-methylnaphthalene-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1-methylnaphthalene-2-carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Hydrolysis: 1-Methylnaphthalene-2-carboxylic acid and ethanol.
Reduction: 1-Methylnaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives, depending on the electrophile used.
科学的研究の応用
Ethyl 1-methylnaphthalene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving the modification of biological molecules.
作用機序
The mechanism of action of ethyl 1-methylnaphthalene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
類似化合物との比較
Ethyl 1-methylnaphthalene-2-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methylnaphthalene-1-carboxylate: Similar structure but with the ester group attached to a different position on the naphthalene ring.
Ethyl naphthalene-2-carboxylate: Lacks the methyl group on the naphthalene ring.
The uniqueness of this compound lies in its specific ester and methyl group positioning, which can influence its reactivity and applications.
特性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
ethyl 1-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O2/c1-3-16-14(15)13-9-8-11-6-4-5-7-12(11)10(13)2/h4-9H,3H2,1-2H3 |
InChIキー |
UELXUVGWISRTHW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


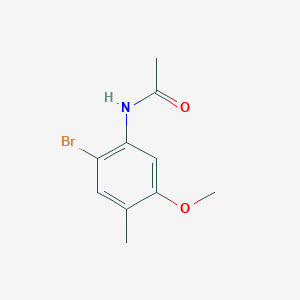
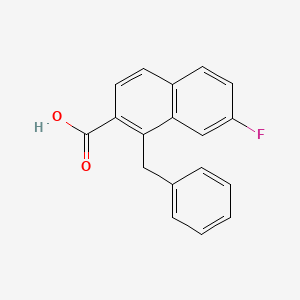
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
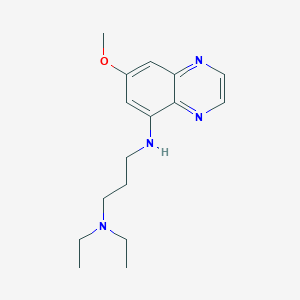
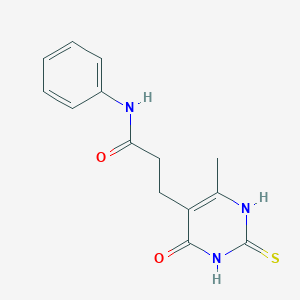
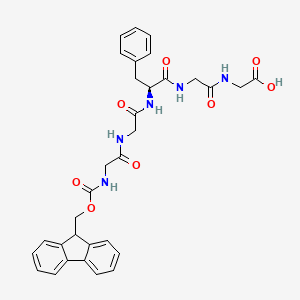

![Diethyl 2-[[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioate](/img/structure/B14009793.png)
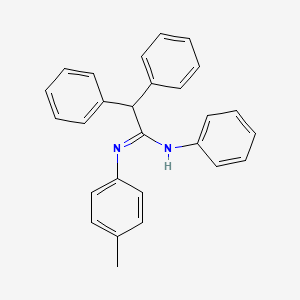
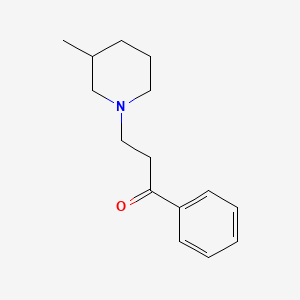
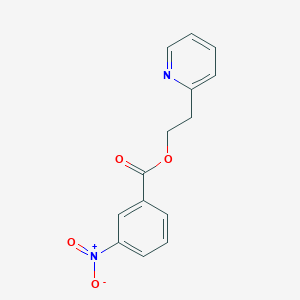
![3-(2-Amino-3-cyano-pyrrolo[2,3-b]quinoxalin-1-yl)benzoic acid](/img/structure/B14009817.png)


